molecular formula C9H12O2 B13821978 2,3,7,7a-Tetrahydro-7a-hydroxy-1H-inden-5(6H)-one

2,3,7,7a-Tetrahydro-7a-hydroxy-1H-inden-5(6H)-one

Katalognummer: B13821978
Molekulargewicht: 152.19 g/mol
InChI-Schlüssel: MZNCMYGBRVPPTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,7,7a-Tetrahydro-7a-hydroxy-1H-inden-5(6H)-one is an organic compound that belongs to the class of indenones Indenones are bicyclic compounds consisting of a benzene ring fused to a five-membered ring containing a ketone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,7,7a-Tetrahydro-7a-hydroxy-1H-inden-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular aldol condensation of a diketone precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2,3,7,7a-Tetrahydro-7a-hydroxy-1H-inden-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents.

Major Products Formed

    Oxidation: Formation of 2,3,7,7a-Tetrahydro-7a-oxo-1H-inden-5(6H)-one.

    Reduction: Formation of 2,3,7,7a-Tetrahydro-7a-hydroxy-1H-inden-5(6H)-ol.

    Substitution: Formation of various substituted indenones depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,3,7,7a-Tetrahydro-7a-hydroxy-1H-inden-5(6H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would depend on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Indanone: A simpler analog with a similar bicyclic structure but lacking the hydroxyl group.

    Tetralone: Another bicyclic compound with a similar structure but with a different ring fusion pattern.

    Hydroxyindanone: A compound with a hydroxyl group on the indanone structure, similar to 2,3,7,7a-Tetrahydro-7a-hydroxy-1H-inden-5(6H)-one.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a hydroxyl and a ketone group

Eigenschaften

Molekularformel

C9H12O2

Molekulargewicht

152.19 g/mol

IUPAC-Name

7a-hydroxy-2,3,6,7-tetrahydro-1H-inden-5-one

InChI

InChI=1S/C9H12O2/c10-8-3-5-9(11)4-1-2-7(9)6-8/h6,11H,1-5H2

InChI-Schlüssel

MZNCMYGBRVPPTB-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=CC(=O)CCC2(C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.